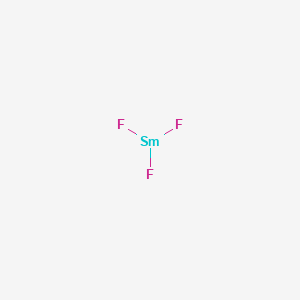

Samarium fluoride (SmF3)

Overview

Description

Synthesis Analysis

The synthesis of SmF3 and related compounds often involves hydrothermal methods, where precursors are reacted under controlled conditions of temperature and pressure. For example, the synthesis of smectite clay minerals, which are structurally similar to SmF3, can be achieved under moderate to extreme hydrothermal conditions, with fluoride acting as a critical component in the synthesis process (Kloprogge, Komarneni, & Amonette, 1999). Additionally, molten salt fluxes and ionic liquid mediums have been utilized for the synthesis of inorganic fluorides, offering a route for the low-temperature synthesis of nanocrystalline materials including SmF3 (Fedorov & Alexandrov, 2019).

Molecular Structure Analysis

The molecular structure of SmF3, like other lanthanide fluorides, is expected to be influenced by the coordination environment of the samarium ions and the fluoride ions. While specific studies on SmF3's molecular structure were not identified, related research on fluorine compounds and their bonding mechanisms can provide insights into the electronic structure and bonding characteristics of SmF3 (Johnson, Shu, Zhuo, & Meanwell, 2020).

Chemical Reactions and Properties

Fluorine compounds, including SmF3, are known for their unique chemical reactivity, which stems from the electronegativity and small size of the fluorine atom. The review by Shen et al. (2015) on CF bond activation provides a comprehensive overview of methodologies for synthesizing fluorinated compounds, which could be applicable to reactions involving SmF3 (Shen, Huang, Liu, Xiao, Chen, & Guo, 2015).

Physical Properties Analysis

The physical properties of SmF3, such as phase stability, crystal structure, and thermal behavior, are crucial for its applications in materials science. While specific research on SmF3 was not available, studies on similar fluorides suggest that factors such as synthesis method and temperature significantly influence the material's physical properties (Zhang, Riesen, Kasim, Badek, & Riesen, 2018).

Chemical Properties Analysis

The chemical properties of SmF3, including reactivity, solubility, and chemical stability, are influenced by the strong electronegativity of fluorine. Research on fluorination reactions and the synthesis of fluorinated compounds offers insights into the chemical behavior of SmF3 and its potential for forming various chemical bonds and compounds (Sicard & Baker, 2020).

Scientific Research Applications

Electrochemical Behavior : SmF3's electrochemical behavior in molten LiF–CaF2 medium on molybdenum and nickel electrodes was examined. This study suggests that the reduction of SmF3 into samarium metal occurs through a two-step mechanism and is limited by the diffusion of SmF3 in the solution (Massot, Chamelot, & Taxil, 2005).

Optical Properties : The optical properties of SmF3 films deposited on various substrates were studied. It was found that SmF3 has good transparency from deep violet to far infrared, making it suitable for applications requiring transparency across a broad spectrum (Su, Li, Liu, & Zhang, 2008).

Radiation Sensing : SmF3 doped Zn- and Sr-borophosphate glasses were synthesized for use in radiation sensing, particularly for X-ray synchrotron irradiation. These materials showed potential for x-ray dosimetry with optical readout due to the different photoluminescence signatures of Sm ions (Tonchev et al., 2015).

Alloy Production : Research on molten salt electrolyte systems for producing Al–Sm alloy showed that SmF3 plays a role in optimizing operation conditions for alloy separation from fluoride molten melts based on density differences (Jiao et al., 2017).

Laser Operation : Sm-doped fluoride and oxide crystals were utilized in spectroscopic investigations and laser experiments, highlighting SmF3's potential in laser technology (Marzahl, Metz, Kränkel, & Huber, 2015).

Magnet Material Production : SmF3 was used in the preparation of SmCo5 alloy, a significant material for rare-earth magnets. The direct calciothermic reduction of SmF3 with cobalt as inducer was found feasible for producing this alloy (Donghui et al., 2020).

Luminescent Material Synthesis : SmF3 was used in synthesizing powder compounds doped with divalent samarium, showing intense luminescence in red region when excited by ultraviolet or visible light (Gros, Gaume, & Gǎcon, 1981).

Electrical Properties in MIS Structures : The electrophysical characteristics of silicon and germanium MIS structures with an SmF3 insulator film were studied, revealing specific features important in semiconductor technology (Shalimova & Sachuk, 2019).

Battery Material Improvement : Surface nanocoating of lithium-rich layered cathode material with SmF3 significantly improved cycling stability and rate capability, suggesting its use in enhancing battery materials (Lu et al., 2015).

Safety and Hazards

Future Directions

Samarium fluoride finds applications in a wide range of industries including electronics, ceramics, and metallurgy . It is primarily used as a dopant in the production of optical fibers, lasers, and display materials . The market for samarium fluoride is driven by the increasing demand for high-performance materials in these industries . The rapidly evolving electric vehicle (EV) industry presents a significant prospect for the samarium fluoride market . Samarium fluoride is used in the production of permanent magnets, which are employed in electric motors of EVs . The increasing adoption of EVs globally is expected to drive the demand for samarium fluoride .

Mechanism of Action

Target of Action

Samarium fluoride, also known as trifluorosamarium or Samarium fluoride (SmF3), is a compound that primarily targets the lanthanide series of the periodic table . The lanthanides are a group of 15 metallic elements with atomic numbers 57 through 71, from lanthanum through lutetium . These elements, along with scandium and yttrium, are often referred to as rare-earth elements .

Mode of Action

It is known that samarium fluoride can react with some reducing agents at high temperatures to obtain samarium (ii) fluoride .

Biochemical Pathways

These interesting properties make them attractive materials in imaging, photonics, sensing, and coordination science .

Result of Action

The result of Samarium fluoride’s action is primarily observed in its luminescent properties. The complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm . Different coordination environments around samarium (III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm .

Action Environment

The action of Samarium fluoride can be influenced by environmental factors. For instance, it is slightly hygroscopic and conditions/substances to avoid are open flame, moisture, and strong acids . Furthermore, the luminescent properties of Samarium fluoride can be influenced by the coordination environment around the samarium (III) ion .

properties

IUPAC Name |

trifluorosamarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Sm/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIKOZJGHCVMDC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

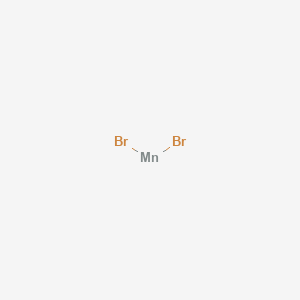

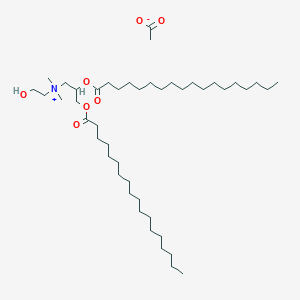

F[Sm](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Sm, SmF3 | |

| Record name | samarium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Samarium(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065616 | |

| Record name | Samarium fluoride (SmF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Samarium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13765-24-7 | |

| Record name | Samarium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13765-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium fluoride (SmF3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium fluoride (SmF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium fluoride (SmF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of samarium fluoride?

A1: Samarium fluoride is represented by the molecular formula SmF3, with a molecular weight of 255.36 g/mol.

Q2: What are the typical crystal structures of SmF3 thin films?

A2: Samarium fluoride thin films can exhibit either hexagonal or orthorhombic crystal structures, depending on the deposition technique and conditions. [] For instance, ion-assisted deposition can significantly influence the resulting crystal structure and orientation compared to standard thermal evaporation. []

Q3: What is known about the phase transition in SmF3 at high temperatures?

A3: Samarium fluoride undergoes a first-order phase transition from an orthorhombic structure (space group Pnma) at room temperature to a rhombohedral structure (space group R-3c) at high temperatures. This transition occurs around 442 °C and has been investigated using techniques like differential thermal analysis, X-ray diffraction, and Raman scattering. [, ]

Q4: What happens to the valency of samarium ions in non-stoichiometric samarium fluoride (SmFx)?

A4: Non-stoichiometric samarium fluoride series (SmFx, 2.0 ≤ x ≤ 3.0) can be synthesized by reducing samarium trifluoride with hydrogen. [] The valence of samarium ions in these compounds varies depending on the stoichiometry and synthesis conditions. [, ]

Q5: How does the presence of water vapor affect the properties of MIS structures with samarium fluoride films?

A5: Studies show that increasing the relative humidity surrounding MIS structures with samarium fluoride on germanium, silicon, or as part of Al-Y2O3 structures leads to a noticeable increase in the maximum specific capacitance. [, ] This suggests water molecules are incorporated into the samarium fluoride film structure. This process appears to be sorption and does not cause irreversible changes in the dielectric film at the temperatures studied. [, ]

Q6: How stable are samarium fluoride films under the influence of electric fields?

A6: While generally stable, samarium fluoride films used in MIS structures can experience degradation under the influence of high electric fields (~108 V/m) commonly encountered during electroforming processes, especially considering their bistable switching property. [] The impact of these fields on the electrophysical properties is an active area of research. []

Q7: Can SmF3 be used as a dopant in transparent conducting oxides?

A7: Yes, incorporating samarium trifluoride (SmF3) as an acceptor dopant in tin oxide (SnO2) thin films can induce p-type conductivity. [] These p-type SmF3-doped SnO2 (SFTO) films have shown promising optoelectronic properties, including good transparency and electrical conductivity. []

Q8: What role can samarium fluoride play in fluoride ion-selective electrodes?

A8: Single crystals of lanthanum fluoride (LaF3) or neodymium fluoride (NdF3) doped with samarium fluoride (SmF3) can act as membranes in fluoride ion-selective electrodes. [] Doping with SmF3 improves both the response time and selectivity of the electrodes by increasing the mobility of fluoride ions within the membrane. []

Q9: How does the addition of samarium fluoride affect the ultraviolet light transmission of fluoberyllate glasses?

A9: Introducing small amounts of samarium fluoride into fluoberyllate glasses has been shown to enhance their ultraviolet light transmission. [] This effect is attributed to the interaction of SmF3 with the glass matrix, influencing its optical properties. []

Q10: Is samarium fluoride a suitable material for anti-reflective coatings?

A10: Yes, samarium fluoride, particularly when combined with magnesium fluoride, exhibits good laser damage resistance and can be used in low-index anti-reflective coatings for applications such as 355 nm lasers. [] These coatings, typically composed of multiple quarterwave-thick layers, demonstrated superior damage thresholds compared to other low-index material combinations. []

Q11: Can SmF3 be used in nuclear gamma-ray Mössbauer sources?

A11: Samarium-151, which decays to europium-151 by emitting a 21.6 keV gamma ray, is commonly used in Mössbauer spectroscopy studies of europium compounds. While traditionally SmF3 and Sm2O3 have been used as source matrices, research indicates that samarium oxalate decahydrate (Sm2(C2O4)3.H2O) could be a superior alternative due to its narrower linewidth and comparable f'' factor to SmF3. []

Q12: What are some potential areas for computational chemistry and modeling studies on SmF3?

A12: Future research could explore:

Q13: How can structure-activity relationship (SAR) studies be applied to SmF3?

A13: Although not directly addressed in the abstracts, SAR studies could investigate the effects of:

Q14: What analytical methods are important for characterizing SmF3?

A14: Commonly employed techniques include:

- X-ray diffraction (XRD): To determine the crystal structure and phase purity of SmF3 materials. [, , ]

- Scanning electron microscopy (SEM): To examine the morphology and microstructure of SmF3 films and powders. []

- Electrical measurements: Techniques like Hall effect measurements, I-V characteristics, and C-V measurements are vital for studying the electrical properties of SmF3 in devices like MIS structures or transparent conducting oxides. [, , ]

- Optical spectroscopy: UV-Vis-NIR absorption and fluorescence spectroscopy can be used to investigate the optical properties of SmF3-containing materials like glasses or thin films. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)